1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide
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Overview
Description
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide is a synthetic compound belonging to the indole family This compound is characterized by its complex structure, which includes a chlorobenzoyl group, a methoxy group, and a cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .
Scientific Research Applications
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase, which plays a role in the inflammatory response. This inhibition reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-methylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxy-N-methylacetamide
- **2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide .
Uniqueness
What sets 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-cyclopentylacetamide apart from similar compounds is its specific structural configuration, which may confer unique biological activities and therapeutic potential. Its cyclopentylacetamide moiety, in particular, may enhance its binding affinity to certain molecular targets, thereby increasing its efficacy .
Properties
CAS No. |
67370-00-7 |
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Molecular Formula |
C24H25ClN2O3 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C24H25ClN2O3/c1-15-20(14-23(28)26-18-5-3-4-6-18)21-13-19(30-2)11-12-22(21)27(15)24(29)16-7-9-17(25)10-8-16/h7-13,18H,3-6,14H2,1-2H3,(H,26,28) |
InChI Key |
QNTSPVCOCABCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4CCCC4 |
Origin of Product |
United States |
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